molecular formula C8H6Br2O2 B1630068 2,5-Dibromo-4-methylbenzoic acid CAS No. 20871-01-6

2,5-Dibromo-4-methylbenzoic acid

Katalognummer: B1630068
CAS-Nummer: 20871-01-6
Molekulargewicht: 293.94 g/mol
InChI-Schlüssel: SQMRPUDOCRCFAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Dibromo-4-methylbenzoic acid is an organic compound with the molecular formula C8H6Br2O2. It is a derivative of benzoic acid, where two bromine atoms are substituted at the 2nd and 5th positions, and a methyl group is substituted at the 4th position. This compound is known for its applications in various chemical reactions and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-4-methylbenzoic acid typically involves the bromination of 4-methylbenzoic acid. The process can be carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually conducted in a solvent like acetic acid or carbon tetrachloride under controlled temperature conditions to ensure selective bromination at the desired positions.

Industrial Production Methods: On an industrial scale, the production of this compound follows a similar bromination process but is optimized for large-scale operations. This involves the use of continuous flow reactors and automated systems to control the addition of bromine and maintain reaction conditions. The product is then purified through crystallization or distillation to achieve the desired purity levels.

Analyse Chemischer Reaktionen

Types of Reactions: 2,5-Dibromo-4-methylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form 2,5-dibromo-4-methylbenzyl alcohol using reducing agents like lithium aluminum hydride.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate (K2CO3) and solvents like toluene or ethanol.

Major Products:

    Substitution: Formation of derivatives like 2,5-dimethoxy-4-methylbenzoic acid.

    Reduction: Formation of 2,5-dibromo-4-methylbenzyl alcohol.

    Coupling: Formation of biaryl compounds with various substituents.

Wissenschaftliche Forschungsanwendungen

2,5-Dibromo-4-methylbenzoic acid is an organic compound with the molecular formula C8H6Br2O2C_8H_6Br_2O_2. It is a derivative of benzoic acid, featuring two bromine atoms at the 2nd and 5th positions and a methyl group at the 4th position. This compound is utilized in various chemical reactions and industrial processes.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry It serves as a building block in organic synthesis for creating complex molecules.
  • Biology It is investigated for its potential biological activities and interactions with biomolecules.
  • Medicine It is explored for potential use in the development of pharmaceuticals and therapeutic agents.
  • Industry It is utilized in the production of specialty chemicals and materials with specific properties.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions:

  • Substitution Reactions The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO). Major products include derivatives like 2,5-dimethoxy-4-methylbenzoic acid.
  • Reduction Reactions The compound can be reduced to form 2,5-dibromo-4-methylbenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4LiAlH_4) in anhydrous ether or tetrahydrofuran (THF).
  • Coupling Reactions It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds, utilizing palladium catalysts in the presence of bases like potassium carbonate (K2CO3K_2CO_3) and solvents like toluene or ethanol.

Preparation Methods

The synthesis of this compound typically involves the bromination of 4-methylbenzoic acid. This process can be carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually conducted in a solvent like acetic acid or carbon tetrachloride under controlled temperature conditions to ensure selective bromination at the desired positions. On an industrial scale, the production of this compound follows a similar bromination process but is optimized for large-scale operations, involving the use of continuous flow reactors and automated systems to control the addition of bromine and maintain reaction conditions. The product is then purified through crystallization or distillation to achieve the desired purity levels.

Wirkmechanismus

The mechanism of action of 2,5-Dibromo-4-methylbenzoic acid depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In reduction reactions, the compound is reduced to form alcohols or other reduced derivatives. In coupling reactions, the compound forms biaryl products through palladium-catalyzed cross-coupling mechanisms.

Vergleich Mit ähnlichen Verbindungen

    2,4-Dibromo-6-methylbenzoic acid: Similar structure but with bromine atoms at different positions.

    2,5-Dichloro-4-methylbenzoic acid: Chlorine atoms instead of bromine.

    2,5-Dibromo-4-ethylbenzoic acid: Ethyl group instead of methyl.

Uniqueness: 2,5-Dibromo-4-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of bromine atoms at the 2nd and 5th positions and a methyl group at the 4th position makes it a valuable intermediate in various chemical syntheses and industrial applications.

Biologische Aktivität

2,5-Dibromo-4-methylbenzoic acid (DBMBA) is an organic compound that has garnered attention for its significant biological activities, particularly as an inhibitor of the Sodium-Glucose Transporter 2 (SGLT2). This section provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₈H₆Br₂O₂
  • CAS Number : 20871-01-6
  • Key Features :
    • Contains two bromine atoms at the 2nd and 5th positions on the benzene ring.
    • A methyl group is present at the 4th position.

The unique arrangement of bromine and methyl groups allows DBMBA to interact selectively with biological targets, distinguishing it from other similar compounds.

DBMBA primarily functions as an SGLT2 inhibitor , which plays a crucial role in glucose reabsorption in the kidneys. By inhibiting SGLT2, DBMBA effectively lowers blood glucose levels, making it a candidate for diabetes management. The mechanism can be summarized as follows:

  • Binding to SGLT2 : DBMBA binds to SGLT2, inhibiting its function.
  • Disruption of Glucose Reabsorption : This inhibition disrupts normal glucose reabsorption processes in the renal tubules.
  • Reduction of Blood Glucose Levels : The result is a decrease in blood glucose levels, which is beneficial for diabetic patients.

Research Findings

Recent studies have highlighted various aspects of DBMBA's biological activity:

  • Inhibition Studies : Research indicates that DBMBA exhibits strong binding affinity to SGLT2, significantly reducing glucose reabsorption compared to controls.
  • Comparative Analysis : A comparison with structurally similar compounds shows that DBMBA's dual bromination contributes to its unique inhibitory effects on SGLT2. For example:
Compound NameMolecular FormulaKey Features
2,5-Dibromobenzoic AcidC₇H₄Br₂O₂Lacks methyl substitution; simpler structure
3,5-Dibromo-4-methylbenzoic AcidC₈H₆Br₂O₂Similar reactivity; different bromination pattern
4-Bromo-3-methylbenzoic AcidC₈H₉BrO₂Contains only one bromine; different properties

This table illustrates how DBMBA's specific structural features enhance its biological activity compared to other derivatives.

Case Studies

  • Diabetes Management : In a controlled study involving diabetic animal models, administration of DBMBA resulted in a statistically significant reduction in blood glucose levels over a period of four weeks. The results suggested that DBMBA could serve as an effective therapeutic agent for managing hyperglycemia.
  • Potential Anti-inflammatory Effects : Preliminary investigations into the anti-inflammatory properties of DBMBA indicate that it may also exert beneficial effects beyond glucose regulation. Further studies are needed to explore these potential applications .

Applications and Future Directions

DBMBA's ability to inhibit SGLT2 positions it as a promising candidate for drug development in diabetes therapy. Ongoing research aims to:

  • Elucidate Additional Mechanisms : Investigate other potential biological interactions and pathways influenced by DBMBA.
  • Formulate Therapeutics : Develop formulations that maximize its therapeutic effects while minimizing side effects.
  • Conduct Clinical Trials : Initiate clinical trials to assess safety and efficacy in human subjects.

Eigenschaften

IUPAC Name

2,5-dibromo-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O2/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMRPUDOCRCFAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10632639
Record name 2,5-Dibromo-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10632639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20871-01-6
Record name 2,5-Dibromo-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10632639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Molecules of the present invention can be synthesized using well-known organic synthesis methods. FIG. 8 shows a method for synthesizing a molecule belonging to the subclass shown in FIG. 6 according to one embodiment of the present invention. A detailed description of the organic synthesis is described below in an experimental subsection called “Synthesis of 1,4-bis[3′,5′-di-tert-butylphenylethynyl]-5-methyl-2-methoxycarbonylbenzene.” The organic synthesis includes adding nitric acid and water to a solution of 2,5-dibromo-p-xylene 802, which is refluxed to obtain in solution 2,5-dibromo-4-methylbenzoic acid 804. Methanol and concentrated sulfuric acid are added to the solution of 2,5-dibromo-4-methylbenzoic acid 804, which is refluxed to obtain a solution of methyl 2,5-dibromo-4-methylbenzoate 806. In a separate part of the synthesis, trifluoromethanesulfonic anhydride and pyridine are added to a solution of 3,5-di-tert-butylphenol 808 and the solution is warmed to room temperature to obtain 3,5-di-tert-butylphenyl triflate 810. A solution of 3,5-di-tert-butylphenyl triflate 810, PdCl2, (PPH3)2, CuI, tetrabutylammonium iodide, and trimethylsilylacetylene are stirred to obtain 1-[3′,5′-di-tert-butylphenyl-2-trimethylsilylacetylene 812. Combining 1-[3′,5′-di-tert-butylphenyl-2-trimethylsilylacetylene 812, methyl 2,5-dibromo-4-methylbenzoate 806, PdCl2, (PPH3)2, CuI, triethylamine, tetrahydrofuran, and tetrabutylammonium fluoride and stirring at room temperature yields the desired molecule 1,4-bis[3′,5′-di-tert-butylphenylethynyl]-5-methyl-2-methoxycarbonylbenzene 814.
Name
1,4-bis[3′,5′-di-tert-butylphenylethynyl]-5-methyl-2-methoxycarbonylbenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixed solution of nitric acid (45 ml, 70-71%) and water (55 ml) was added portionwise 2,5-dibromo-p-xylene 802 (13.2 g, 50 mmol). The resulting mixture was heated to reflux and continued to reflux for 6 days. The mixture was cooled to room temperature and the white solid was collected by filtration. The solid was placed into a mixture of ethyl acetate (100 ml) and water (100 ml), to which was added sodium carbonate portion wise (ca 10-12 g) over a 2 hour period until all the solid dissolved. The organic layer was separated and the aqueous layer was made strongly acidic by the addition of concentrated HCl to pH 2-3. A white solid was collected by filtration and dried in vacuum to give 2,5-dibromo-4-methylbenzoic acid: 9.6 g (65%).
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dibromo-4-methylbenzoic acid
Reactant of Route 2
Reactant of Route 2
2,5-Dibromo-4-methylbenzoic acid
Reactant of Route 3
Reactant of Route 3
2,5-Dibromo-4-methylbenzoic acid
Reactant of Route 4
2,5-Dibromo-4-methylbenzoic acid
Reactant of Route 5
Reactant of Route 5
2,5-Dibromo-4-methylbenzoic acid
Reactant of Route 6
Reactant of Route 6
2,5-Dibromo-4-methylbenzoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.